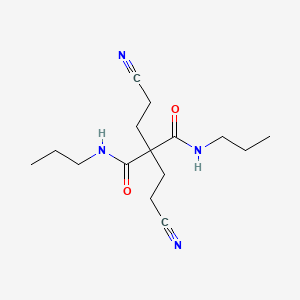
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide is an organic compound with the molecular formula C13H18N2O4 It is a derivative of malonic acid and is characterized by the presence of two cyanoethyl groups and two propyl groups attached to a propanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide typically involves the cyanoethylation of diethyl malonate. The process begins with the reaction of diethyl malonate with acrylonitrile in the presence of an alkaline catalyst such as potassium carbonate. The reaction is carried out in a solvent like ethyl acetate under controlled conditions to obtain the desired product .
Industrial Production Methods
For industrial-scale production, the process is optimized to improve yield and selectivity. The reaction mixture of diethyl malonate and an alkaline catalyst is introduced into a continuous reactor, followed by the addition of acrylonitrile. The product is then separated and purified using techniques such as rectification and high vacuum distillation .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the propyl groups provide hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid used in various organic syntheses.
Dimethyl malonate: Another ester of malonic acid with similar reactivity.
Diethyl 2-(2-cyanoethyl)malonate: A closely related compound with similar structural features.
Uniqueness
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide is unique due to the presence of both cyano and propyl groups, which provide a combination of reactivity and hydrophobicity not found in simpler malonate derivatives. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.
Properties
CAS No. |
59709-15-8 |
|---|---|
Molecular Formula |
C15H24N4O2 |
Molecular Weight |
292.38 g/mol |
IUPAC Name |
2,2-bis(2-cyanoethyl)-N,N'-dipropylpropanediamide |
InChI |
InChI=1S/C15H24N4O2/c1-3-11-18-13(20)15(7-5-9-16,8-6-10-17)14(21)19-12-4-2/h3-8,11-12H2,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
WUPUSJBCIYSPAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C(CCC#N)(CCC#N)C(=O)NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















